9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Description
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with the molecular formula C₁₃H₁₀OS . It is a brown semi-solid substance .
Synthesis Analysis
The synthesis of 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one has been described in two different routes . The first route observed the formation of Cannizzaro reaction products . The second route utilized Wittig-Horner reaction conditions to obtain the title compound in good yield .Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can be represented by the InChI string: InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 . The compound has a molecular weight of 214.28 g/mol .Chemical Reactions Analysis
The compound is a crucial drug intermediate and its synthesis involves the application of Wittig-Horner reaction .Physical And Chemical Properties Analysis
The compound is slightly soluble in chloroform and methanol . It is stored in a -20°C freezer, under an inert atmosphere .Scientific Research Applications
Advanced Oxidation Processes for Water Treatment
A study highlights the use of advanced oxidation processes (AOPs) to treat acetaminophen from aqueous mediums, focusing on by-products, biotoxicity, and degradation pathways. The research emphasizes the importance of understanding the reactivity and potential environmental impact of these processes, which could be related to the chemical structure of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one due to its presence in related compounds (Qutob et al., 2022).
Toxicity and Occurrence of Oxygenated Polycyclic Aromatic Hydrocarbons
Research on oxygenated polycyclic aromatic hydrocarbons (OPAHs) discusses their toxicity, occurrence, and potential sources in food, pointing towards the greater toxicity of these compounds compared to their parent PAHs. This work is relevant for understanding the environmental and health implications of substances like 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (Ma & Wu, 2022).
Benzodiazepines Synthesis and Applications
A review on the synthetic aspects of benzodiazepines using o-phenylenediamine covers the broad significance of these compounds in pharmaceuticals, which could imply research interest in structurally related compounds like 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one for their potential biological activities (Teli et al., 2023).
Synthetic and Pharmacological Profile of Benzothiazepine
This review focuses on the benzothiazepines, highlighting their diverse biological activities. The pharmacological interest in benzothiazepine derivatives suggests a framework for investigating the bioactivities of related structures such as 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (Dighe et al., 2015).
Carcinogenic Evaluation of Thiophene Analogues
An investigation into the thiophene analogues of benzidine and 4-aminobiphenyl evaluates their potential carcinogenicity. This study provides insights into the toxicological profiles that could be applicable for evaluating related compounds (Ashby et al., 1978).
Synthesis of 6H-Benzo[c]chromen-6-ones
Research on the synthetic procedures for 6H-Benzo[c]chromen-6-ones, which share structural similarities with 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, illustrates the pharmacological importance and the necessity for synthetic methods due to limited natural availability (Mazimba, 2016).
properties
IUPAC Name |
6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBUENUSNSSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354311 | |
Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
CAS RN |
1622-55-5 | |
Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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